Prolyl-Glutamine Prolyl-Glutamine Pro-Gln is a dipeptide formed from L-proline and L-glutamine residues. It has a role as a metabolite.
Brand Name: Vulcanchem
CAS No.: 18668-08-1
VCID: VC21279583
InChI: InChI=1S/C10H17N3O4/c11-8(14)4-3-7(10(16)17)13-9(15)6-2-1-5-12-6/h6-7,12H,1-5H2,(H2,11,14)(H,13,15)(H,16,17)/t6-,7-/m0/s1
SMILES: C1CC(NC1)C(=O)NC(CCC(=O)N)C(=O)O
Molecular Formula: C10H17N3O4
Molecular Weight: 243.26 g/mol

Prolyl-Glutamine

CAS No.: 18668-08-1

Cat. No.: VC21279583

Molecular Formula: C10H17N3O4

Molecular Weight: 243.26 g/mol

* For research use only. Not for human or veterinary use.

Prolyl-Glutamine - 18668-08-1

Specification

CAS No. 18668-08-1
Molecular Formula C10H17N3O4
Molecular Weight 243.26 g/mol
IUPAC Name (2S)-5-amino-5-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid
Standard InChI InChI=1S/C10H17N3O4/c11-8(14)4-3-7(10(16)17)13-9(15)6-2-1-5-12-6/h6-7,12H,1-5H2,(H2,11,14)(H,13,15)(H,16,17)/t6-,7-/m0/s1
Standard InChI Key SHAQGFGGJSLLHE-BQBZGAKWSA-N
Isomeric SMILES C1C[C@H]([NH2+]C1)C(=O)N[C@@H](CCC(=O)N)C(=O)[O-]
SMILES C1CC(NC1)C(=O)NC(CCC(=O)N)C(=O)O
Canonical SMILES C1CC([NH2+]C1)C(=O)NC(CCC(=O)N)C(=O)[O-]

Introduction

Chemical Structure and Properties

Structural Features

The three-dimensional structure of Prolyl-Glutamine can be analyzed using advanced techniques including nuclear magnetic resonance spectroscopy and X-ray crystallography. These methods provide crucial insights into the spatial arrangement of the molecule and potential binding sites for various enzymes or receptors. The unique conformational constraints imposed by the pyrrolidine ring of proline create distinctive structural characteristics that differentiate this dipeptide from others lacking cyclic amino acids.

Physical and Chemical Properties

Table 1: Key Physical and Chemical Properties of Prolyl-Glutamine

PropertyCharacteristicSignificance
SolubilityWater-solubleFacilitates biological transport and utilization
StabilityStable under physiological conditionsEnables functional roles in biological systems
pKa valuesMultiple ionizable groupsAffects charge distribution and binding affinities
HydrophobicityModerateInfluences membrane interactions and protein binding
Hydrogen bondingMultiple donor and acceptor sitesImportant for biomolecular recognition

These properties significantly influence the behavior of Prolyl-Glutamine in biological systems and inform its potential applications in pharmaceutical development.

Synthesis and Metabolism

Biological Synthesis

In living organisms, Prolyl-Glutamine is primarily formed through two main processes. First, it can be produced through the sequential peptide bond formation between free proline and glutamine amino acids. Second, it may be generated during protein degradation when peptide fragments containing this particular amino acid sequence are released.

The intestine expresses pyrroline 5-carboxylate (P5C) synthase, which facilitates the conversion of glutamine to proline. This enzymatic pathway establishes proline as an end product of intestinal glutamine catabolism, highlighting the metabolic relationship between these two amino acids that constitute Prolyl-Glutamine .

Biochemical Functions

Role as a Signaling Molecule

Prolyl-Glutamine has been identified as functioning primarily as a signaling molecule in cellular processes. Research indicates it can influence several critical cellular functions, including:

  • Regulation of gene expression

  • Modulation of protein synthesis and degradation

  • Influence on cellular energy metabolism

  • Potential role in cell differentiation processes

Prolyl-Glutamine in Protein Structure

The presence of proline in this dipeptide is particularly significant for protein structural considerations. Proline's cyclic structure creates distinctive conformational constraints that can introduce kinks or bends in protein chains, often serving as a helix-breaking residue. This property makes Prolyl-Glutamine sequences potentially important in determining protein folding patterns and tertiary structures .

Relevance to Gluten Metabolism

Prolyl-Glutamine sequences are notably present in gluten proteins, which are significant in the pathogenesis of celiac disease. In individuals with celiac disease, certain proline-rich peptides from gluten, including the highly immunogenic 33-mer from wheat α-gliadin, resist degradation by normal digestive enzymes due to their high proline content .

These peptides can cross the mucosal epithelium of the small intestine where glutamine residues are deamidated by tissue transglutaminase, triggering the autoimmune response characteristic of celiac disease . This pathophysiological process underscores the importance of understanding Prolyl-Glutamine chemistry in the context of gastrointestinal immunology.

Research Applications

Experimental Models

The unique properties of Prolyl-Glutamine make it valuable in various research applications. Scientists utilize this dipeptide in:

  • Structural biology studies examining peptide conformations

  • Investigations of protein-protein interactions

  • Development of peptide-based drug delivery systems

  • Models for understanding dipeptide transport and metabolism

EnzymeSourceActivityPotential Application
spPEPEurygaster integriceps (Sunn pest)Cleaves Pro-X bondsCeliac disease therapy
NeprosinPitcher plantDegrades gliadin peptidesGluten detoxification
DPP-IVMammalian tissuesCleaves X-Pro bondsProtein digestion

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